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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ototoxicity profiles of Capreomycin Sulfate
and other commonly used aminoglycoside antibiotics. The information presented is supported

by experimental data from peer-reviewed studies to assist researchers and drug development

professionals in making informed decisions.

Executive Summary
Ototoxicity, the propensity of certain therapeutic agents to cause damage to the inner ear, is a

significant concern in drug development and clinical practice. Aminoglycosides, a class of

potent antibiotics, are well-known for their ototoxic side effects, which can lead to irreversible

hearing loss and vestibular dysfunction.[1][2] Capreomycin Sulfate, a polypeptide antibiotic

used in the treatment of multidrug-resistant tuberculosis (MDR-TB), is often grouped with

aminoglycosides due to its similar therapeutic application and side effect profile.[2][3] However,

evidence suggests notable differences in the ototoxicity profiles between Capreomycin and

traditional aminoglycosides like Amikacin, Kanamycin, and Gentamicin.

Clinical data indicates that Capreomycin Sulfate may be associated with a lower incidence of

hearing loss compared to Amikacin.[4][5][6] The mechanisms underlying aminoglycoside

ototoxicity are complex, involving the entry of the drug into sensory hair cells of the inner ear,

leading to the generation of reactive oxygen species, mitochondrial dysfunction, and ultimately,

apoptosis (cell death).[1][7][8][9]
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This guide will delve into a quantitative comparison of ototoxicity, detail the experimental

protocols used for assessment, and provide visual representations of the key signaling

pathways and experimental workflows.

Quantitative Comparison of Ototoxicity
The following tables summarize clinical data from studies comparing the incidence of ototoxicity

between Capreomycin Sulfate and other aminoglycosides, primarily in the context of MDR-TB

treatment.

Table 1: Incidence of Hearing Loss in Patients Treated with Capreomycin vs. Amikacin for

MDR-TB
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Study (Year) Drug
Number of
Patients

Incidence of
Hearing
Loss/Ototoxici
ty

Key Findings

Arnold et al.

(2017)[4][5][6]

Amikacin (initial

treatment)
Not specified

5 times more

likely to cause

ototoxicity

compared to

Capreomycin

(Hazard Ratio:

5.2)

55% of all

patients

experienced

ototoxicity. 40%

discontinued the

injectable due to

hearing loss.

Arnold et al.

(2017)[4][5][6]

Capreomycin

(only)
Not specified

Significantly

lower incidence

of hearing loss

compared to

Amikacin.

Patients starting

on Capreomycin

tolerated

injectable

treatment for a

longer duration.

de Jager et al.

(2016)[10]
Amikacin Not specified

Reporting Odds

Ratio (ROR) for

deafness: 9.3

(compared to

streptomycin)

Amikacin had the

most

disproportionate

reporting of

deafness among

the compared

drugs.

de Jager et al.

(2016)[10]
Kanamycin Not specified

ROR for

deafness: 4.3

(compared to

streptomycin)

Kanamycin also

showed a

significant

association with

deafness

reporting.

de Jager et al.

(2016)[10]

Capreomycin 117 ROR for

deafness: 1.4

(compared to

streptomycin)

Capreomycin

had a much

lower ROR for

deafness

compared to
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Amikacin and

Kanamycin.

Seddon et al.

(2012)[11]

Capreomycin

(only)
30 7% (2/30)

Seddon et al.

(2012)[11]

Capreomycin

followed by

Amikacin

7 43% (3/7)

Combination with

Amikacin

increased the

likelihood of

hearing loss.

Prasad et al.

(2017)[11]
Capreomycin Not specified 20%

Ototoxicity was

associated with a

large cumulative

dose and older

age.

Meressa et al.

(2015)[11]

Amikacin/Kanam

ycin
Not specified

14%

(symptomatic

hearing loss)

Based on

clinician

diagnosis or

patient report,

not audiograms.

Meressa et al.

(2015)[11]
Capreomycin Not specified

4.2%

(symptomatic

hearing loss)

Based on

clinician

diagnosis or

patient report,

not audiograms.

Experimental Protocols for Ototoxicity Assessment
The following are detailed methodologies for key experiments used to evaluate and compare

the ototoxicity of pharmaceutical compounds.

Auditory Brainstem Response (ABR) Testing
ABR is an electrophysiological test that measures the neural response to sound stimuli from

the cochlea to the brainstem.[12][13] It is a noninvasive and objective method for assessing
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hearing thresholds, particularly in preclinical animal models and in patients who cannot provide

reliable behavioral responses.[14]

Protocol:

Animal Preparation: The animal (e.g., rat, mouse, guinea pig) is anesthetized.[12] Three

subdermal electrodes are placed: a non-inverting electrode on the vertex or high forehead,

an inverting electrode on the mastoid or earlobe of the test ear, and a ground electrode on

the contralateral mastoid or a distant location.[12]

Stimuli: Frequency-specific tone bursts (e.g., 500, 1000, 2000, 4000, 8000 Hz) are used to

assess hearing thresholds across a range of frequencies.[15][16] A broadband click stimulus

can also be used for an overall assessment of the auditory pathway.[14]

Stimulus Presentation: Stimuli are delivered to the test ear via an insert earphone. The

intensity of the stimulus is varied in descending steps (e.g., 10-20 dB) to determine the

hearing threshold.[16] Near the threshold, smaller steps (e.g., 5 dB) are used.[16]

Recording: The electrical responses from the electrodes are amplified, filtered, and averaged

over a number of presentations (e.g., 500-1000 sweeps) to reduce background noise and

extract the ABR waveform.

Analysis: The ABR waveform consists of a series of peaks (Waves I-V) representing the

synchronous firing of auditory nerve fibers at different points along the auditory pathway. The

hearing threshold is defined as the lowest stimulus intensity that elicits a replicable Wave V.

Ototoxicity Monitoring: A baseline ABR is recorded before drug administration. Subsequent

ABRs are recorded at various time points during and after treatment to detect any shifts in

hearing thresholds, which would indicate ototoxicity. A clinically significant shift is often

considered to be greater than 10 dB.[17]

Distortion Product Otoacoustic Emissions (DPOAEs)
DPOAEs are faint sounds generated by the outer hair cells (OHCs) of the cochlea in response

to two simultaneous pure tones ("primaries," f1 and f2).[18] As OHCs are often the first cells

damaged by ototoxic drugs, DPOAEs provide a sensitive and objective measure of cochlear

health.[19][20]
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Protocol:

Subject Preparation: The subject is positioned comfortably in a quiet environment. A probe

containing a small speaker and a microphone is placed in the ear canal.

Stimulus Presentation: Two primary tones (f1 and f2) with a specific frequency ratio (f2/f1,

typically around 1.22) are presented.[19] The levels of the primaries (L1 and L2) are typically

set around 65 dB SPL.[19]

Recording: The microphone in the probe records the sound in the ear canal, which includes

the primary tones and the DPOAE generated by the cochlea at a specific frequency (2f1-f2).

Analysis: The amplitude of the DPOAE response is measured and compared to the noise

floor in the ear canal. A valid DPOAE is typically defined as having a signal-to-noise ratio of

at least 6 dB.[18]

Ototoxicity Monitoring: DPOAEs are measured across a range of frequencies, often up to 10

kHz or higher, as high frequencies are typically affected first by ototoxic drugs.[20][21] A

baseline DPOAE measurement is taken before treatment. A significant decrease in DPOAE

amplitude at subsequent follow-up tests can indicate OHC damage.

Cochlear Histology
Cochlear histology involves the microscopic examination of the inner ear structures to assess

cellular damage. This is a terminal procedure typically performed in animal models to directly

visualize the extent of hair cell loss and other pathologies.[12][22]

Protocol:

Tissue Fixation: Following euthanasia, the temporal bones are removed, and the cochleae

are perfused with a fixative (e.g., 4% paraformaldehyde) through the round and oval

windows.

Decalcification: The bony labyrinth is decalcified using a solution like EDTA to allow for

sectioning.
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Dissection and Sectioning: The cochlea is dissected to expose the organ of Corti. The tissue

can be prepared as a surface preparation (for a "cytocochleogram" to count hair cells) or

sectioned for cross-sectional analysis.[22]

Staining and Immunohistochemistry: The tissue is stained to visualize different cell types.

Common stains include hematoxylin and eosin (H&E).[22] Immunohistochemistry using

specific antibodies can be used to label hair cells (e.g., anti-Myo7a or anti-prestin for OHCs)

and spiral ganglion neurons.[22][23]

Microscopy and Analysis: The stained tissue is examined under a microscope. A

cytocochleogram is created by counting the number of present and missing inner and outer

hair cells along the length of the basilar membrane.[22] This allows for a quantitative

assessment of the location and extent of hair cell loss.[24]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular

pathways involved in aminoglycoside-induced ototoxicity and a typical experimental workflow

for assessing ototoxicity.
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Caption: Signaling pathway of aminoglycoside-induced ototoxicity.
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Caption: Experimental workflow for ototoxicity assessment.
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The available evidence suggests that Capreomycin Sulfate has a more favorable ototoxicity

profile compared to aminoglycosides like Amikacin and Kanamycin, particularly in the long-term

treatment of MDR-TB.[4][5][6][10] However, it is crucial to note that Capreomycin is not devoid

of ototoxic risk, and careful monitoring of auditory function is warranted during therapy.[3][11]

The choice of therapeutic agent should always involve a careful risk-benefit analysis for each

patient. For researchers and drug development professionals, understanding the nuances in

the ototoxicity profiles of different compounds is essential for designing safer and more

effective treatments. The experimental protocols and pathways outlined in this guide provide a

framework for the continued investigation and comparison of drug-induced ototoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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